molecular formula C7H5BrCl2O B3053769 4-Bromo-2,6-dichloro-3-methylphenol CAS No. 56037-74-2

4-Bromo-2,6-dichloro-3-methylphenol

Cat. No.: B3053769
CAS No.: 56037-74-2
M. Wt: 255.92 g/mol
InChI Key: SQCAINOXUYGYKI-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichloro-3-methylphenol is an organic compound that belongs to the class of halogenated phenols. It is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzene ring with a hydroxyl group. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-dichloro-3-methylphenol can be synthesized through several methods. One common method involves the bromination and chlorination of 3-methylphenol. The reaction typically uses bromine and chlorine as reagents in the presence of a suitable solvent like chloroform . Another method involves the use of sodium hydroxide and zinc to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dichloro-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation reactions can yield quinones.

Scientific Research Applications

4-Bromo-2,6-dichloro-3-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichloro-3-methylphenol involves its interaction with molecular targets through its halogen and hydroxyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific biological context. The pathways involved often include halogen bonding and hydrogen bonding interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-dichloro-3-methylphenol is unique due to its specific combination of bromine, chlorine, and methyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-2,6-dichloro-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCAINOXUYGYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575909
Record name 4-Bromo-2,6-dichloro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56037-74-2
Record name 4-Bromo-2,6-dichloro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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